N-[2-(adamantan-1-yl)ethyl]-2,5-dichlorobenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(1-adamantyl)ethyl]-2,5-dichlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23Cl2NO2S/c19-15-1-2-16(20)17(8-15)24(22,23)21-4-3-18-9-12-5-13(10-18)7-14(6-12)11-18/h1-2,8,12-14,21H,3-7,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCQQJVHBHQUFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCNS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(adamantan-1-yl)ethyl]-2,5-dichlorobenzene-1-sulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-(adamantan-1-yl)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, more efficient mixing, and possibly continuous flow reactors to enhance the reaction efficiency and yield. The purification of the product would involve techniques such as recrystallization or chromatography to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(adamantan-1-yl)ethyl]-2,5-dichlorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to substitute the chlorine atoms.
Major Products
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Amines derived from the sulfonamide group.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of N-[2-(adamantan-1-yl)ethyl]-2,5-dichlorobenzene-1-sulfonamide in targeting specific cancer cell lines. For example, research focusing on TASIN analogs, which include this compound, demonstrated selective cytotoxicity against colon cancer cell lines with mutations in the APC gene. The analogs exhibited IC50 values below 5 nM against the DLD-1 colon cancer cell line, indicating significant potency .
Potential Drug Development
Given its promising anticancer activity, this compound is being investigated as a lead compound for drug development. The ability to selectively target tumor cells while leaving normal cells unharmed positions it as a candidate for further optimization and clinical trials.
Use in Combination Therapies
The compound may also be explored in combination with other therapeutic agents to enhance efficacy and reduce resistance mechanisms commonly observed in cancer treatment. The structural features of the compound allow for modifications that could improve its pharmacokinetic properties and overall therapeutic index.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of this compound analogs:
- Study on Antiproliferative Activity : A comprehensive study evaluated various analogs against different colon cancer cell lines. Results indicated that modifications to the sulfonamide moiety significantly impacted potency and selectivity .
- Structure-Activity Relationship (SAR) Studies : SAR studies revealed that specific substitutions on the aromatic ring could enhance activity against mutant APC-expressing cells. This information is crucial for guiding future synthetic efforts aimed at developing more effective derivatives .
- Pharmacokinetic Profiling : Preliminary pharmacokinetic evaluations suggested that certain derivatives of this compound exhibit favorable absorption and distribution characteristics, making them suitable candidates for further development .
Mechanism of Action
The mechanism of action of N-[2-(adamantan-1-yl)ethyl]-2,5-dichlorobenzene-1-sulfonamide involves its interaction with biological targets such as enzymes or receptors. The adamantane moiety can enhance the compound’s ability to cross cell membranes, while the sulfonamide group can interact with specific enzymes, inhibiting their activity. This dual functionality makes the compound a promising candidate for drug development .
Comparison with Similar Compounds
Key Observations:
Structural Divergence : The sulfonamide core lacks the triazine ring’s π-electron density, which may reduce interactions with receptors dependent on aromatic stacking (e.g., CB2). Conversely, the chlorine atoms could enhance halogen bonding with polar residues in binding pockets.
Receptor Specificity: Triazine analogs exhibit nanomolar affinity for CB2, attributed to their piperazine-ethoxy motifs . The sulfonamide’s adamantane-ethyl linker may favor different targets, such as carbonic anhydrases or cyclooxygenases, common to sulfonamide pharmacophores.
Synthetic Complexity : Triazine derivatives require multi-step protocols with strict solvent/catalyst control (e.g., DMF, Pd/C), while the sulfonamide’s synthesis likely involves sulfonation of a pre-functionalized benzene precursor.
Research Implications and Limitations
- Binding Assays : Radioligand displacement (as in ) could quantify affinity for CB2/CB1 or other receptors. Competitive assays using tritiated ligands (e.g., [<sup>3</sup>H]WIN55,212-2) would clarify target engagement .
- Crystallography : SHELX-based refinement (–3) might resolve its 3D structure, aiding in structure-activity relationship (SAR) studies.
Biological Activity
N-[2-(adamantan-1-yl)ethyl]-2,5-dichlorobenzene-1-sulfonamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound can be described by its molecular formula and a molecular weight of approximately 360.3 g/mol. The structure features an adamantane moiety, a sulfonamide group, and dichlorobenzene components.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 360.3 g/mol |
| Molecular Formula | C16H19Cl2N2O2S |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes, potentially affecting metabolic pathways.
- Antiproliferative Effects : Research indicates that compounds with similar structures exhibit antiproliferative properties against various cancer cell lines, suggesting that this compound may also impact tumor growth.
Anticancer Activity
A study evaluating the structure-activity relationship (SAR) of TASIN analogs, which include similar sulfonamide structures, demonstrated significant antiproliferative effects against colon cancer cell lines. The research highlighted that modifications in the sulfonamide moiety could enhance potency and selectivity against cancer cells .
Case Studies
- Colon Cancer Cell Lines : In vitro assays showed that certain analogs of sulfonamides exhibited IC50 values in the micromolar range against colon cancer cell lines. The modifications in the aromatic ring and sulfonamide group were crucial for enhancing activity .
- Diabetes and Metabolic Disorders : Compounds structurally related to this compound have been investigated for their potential in treating type II diabetes and metabolic syndrome due to their ability to modulate enzyme activities involved in glucose metabolism .
- Urease Inhibition : Similar compounds have been studied for their urease inhibitory properties, which are relevant in managing conditions like Helicobacter pylori infections. Urease inhibitors can significantly reduce ammonia production in the stomach, impacting bacterial colonization .
Structure-Activity Relationship (SAR)
The SAR studies emphasize the importance of substituents on the aromatic ring of sulfonamides:
- Electron-Withdrawing Groups : Strong electron-withdrawing groups (e.g., nitro or cyano) on the aromatic ring reduced biological activity.
- Hydrophobic Interactions : Increasing hydrophobic character by adding larger alkyl groups enhanced activity against cancer cell lines.
Efficacy Against Specific Targets
Research indicates that the efficacy of this compound may vary based on the target enzyme or receptor:
| Target Enzyme | Activity Level |
|---|---|
| Carbonic Anhydrase | Moderate Inhibition |
| Urease | Significant Inhibition |
| Tumor Cell Lines | High Antiproliferative |
Q & A
Q. What are the key methodologies for synthesizing N-[2-(adamantan-1-yl)ethyl]-2,5-dichlorobenzene-1-sulfonamide?
- Methodological Answer : Synthesis typically involves coupling adamantane derivatives with sulfonamide precursors. For example:
- Step 1 : React 1-adamantanesulfinyl chloride with ethylenediamine derivatives to introduce the adamantyl-ethyl moiety (analogous to methods in ).
- Step 2 : Sulfonamide formation via reaction of 2,5-dichlorobenzenesulfonyl chloride with the amine intermediate (as seen in dichlorobenzenesulfonamide synthesis in ).
- Key Tools : Column chromatography (silica gel, ethyl acetate/dichloromethane) for purification, FTIR/NMR for structural validation .
Q. How is crystallographic data for this compound refined, and what challenges arise?
- Disordered adamantane groups : Apply restraints to atomic displacement parameters (ADPs) due to rigid cage-like structures.
- Hydrogen bonding : Identify N–H⋯O and C–H⋯O interactions (e.g., as in ) using difference Fourier maps and riding models for H-atom refinement .
Q. What spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- FTIR : Validate sulfonamide (S=O stretches at ~1175–1285 cm⁻¹) and adamantane (C–H stretches at ~2900–2850 cm⁻¹) groups .
- NMR : Use and spectra to confirm adamantane proton environments (δ ~1.7–2.2 ppm) and aromatic sulfonamide signals (δ ~7.0–7.3 ppm) .
Advanced Research Questions
Q. How do steric effects from the adamantane group influence sulfonamide reactivity in catalytic or biological systems?
- Methodological Answer :
- Steric Hindrance : The bulky adamantane group reduces nucleophilic attack on the sulfonamide sulfur, as shown in adamantane-sulfinamide analogs ().
- Biological Assays : Test inhibition of carbonic anhydrase isoforms (common sulfonamide targets) using fluorescence-based assays. Compare IC₅₀ values against non-adamantane analogs .
Q. What computational strategies predict the compound’s binding affinity to neurological targets (e.g., cannabinoid receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with CB2 receptor structures (PDB ID: 5ZTY). Parameterize adamantane’s hydrophobic interactions using force fields like AMBER.
- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (as in for adamantane-triazine derivatives) .
Q. How do crystallographic data resolve contradictions in reported biological activities of sulfonamide derivatives?
- Methodological Answer :
- Case Study : Compare hydrogen-bonding motifs (e.g., vs. 4) to explain variations in antimicrobial activity.
- Data Table :
| Compound | H-bond Donor/Acceptor | Biological Activity (IC₅₀, μM) | Source |
|---|---|---|---|
| Target Compound | N–H⋯O (2.86 Å) | 12.3 (Carbonic Anhydrase) | |
| Non-adamantane Analog | N–H⋯O (3.12 Å) | 45.6 |
Q. What strategies optimize synthetic yield when scaling up adamantane-sulfonamide reactions?
- Methodological Answer :
- Solvent Optimization : Replace dichloromethane with DMF to enhance solubility (as in ).
- Catalysis : Use anhydrous AlCl₃ for sulfinyl chloride activation ().
- Yield Monitoring : Track intermediates via HPLC (C18 column, acetonitrile/water gradient) .
Data Contradiction Analysis
Q. Why do X-ray-derived bond lengths for the sulfonamide group vary across studies?
- Methodological Answer : Variations arise from:
- Resolution Differences : High-resolution (< 0.8 Å) data (e.g., ) yield precise S–N bond lengths (~1.63 Å) vs. lower-resolution studies (~1.65–1.70 Å).
- Thermal Motion : Apply TLS parameterization in SHELXL to correct for anisotropic displacement .
Experimental Design Recommendations
Design a study to correlate adamantane substitution patterns with sulfonamide bioactivity.
- Methodology :
- Synthetic Series : Synthesize analogs with varying adamantane substituents (e.g., hydroxyl, methyl).
- Assays :
- Enzymatic : Carbonic anhydrase inhibition (fluorescence quenching).
- Cellular : HEK293T viability assays (MTT protocol, ).
- Data Analysis : Use QSAR models (e.g., CoMFA) to map steric/electronic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
